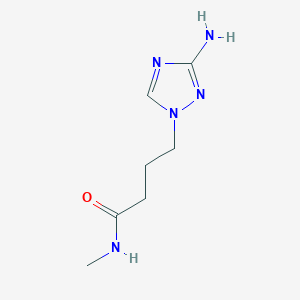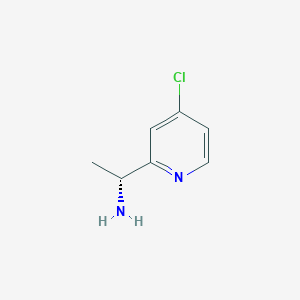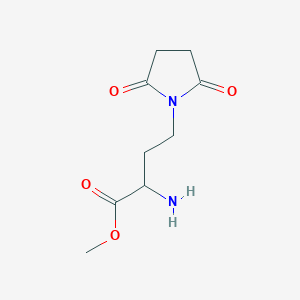
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4S This compound features a unique structure that includes a cyclopentane ring attached to a carboxylic acid group and a tetrahydrothiophene ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of 1,3-dithiolane with a suitable oxidizing agent to form the sulfone group.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the tetrahydrothiophene ring with the cyclopentane ring through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16O4S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-2-5-10)8-3-6-15(13,14)7-8/h8H,1-7H2,(H,11,12) |
Clé InChI |
IWJYBOIZZREVPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2CCS(=O)(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


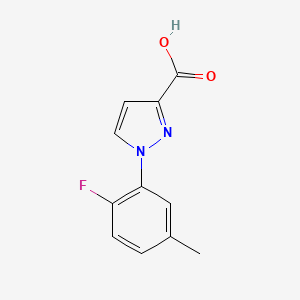
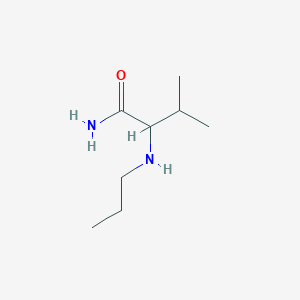
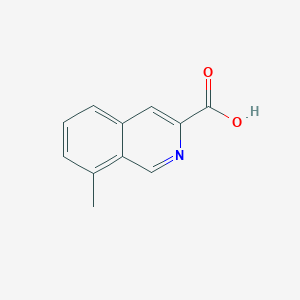
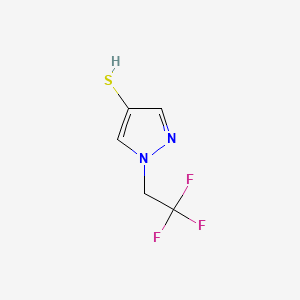

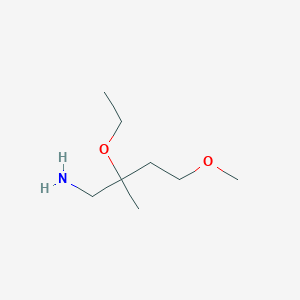
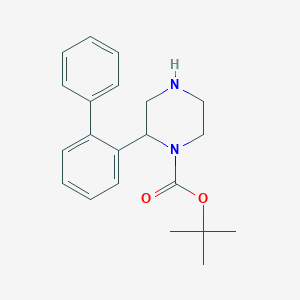
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
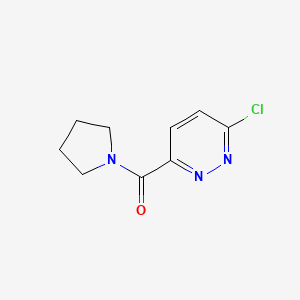

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
